N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2OS/c15-9-3-6-11-12(7-9)20-14(17-11)18-13(19)8-1-4-10(16)5-2-8/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARDZVYESBMZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide typically involves the reaction of 6-bromo-1,3-benzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Examples |
|---|---|
| Oxidation | Formation of sulfoxides or sulfones |
| Reduction | Conversion to amine derivatives |
| Substitution | Formation of various substituted benzothiazole derivatives |
Biology
The compound is under investigation for its potential biological activities:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising efficacy.
- Anticancer Properties : In vitro studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways. This mechanism underlines its potential therapeutic applications in oncology.
Medicine
Research continues into the compound's therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies indicate that it may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : Related compounds have shown promise in inhibiting acetylcholinesterase (AChE) activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
Case Studies
Several studies have documented the biological activities of benzothiazole derivatives:
- Antimicrobial Study : A research article demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong effectiveness.
- Anticancer Research : In vitro studies indicated that benzothiazole derivatives could induce apoptosis in human breast cancer cells by activating caspase pathways. This suggests their potential therapeutic applications in oncology.
- Neuroprotective Effects : Research on related compounds showed promising results in inhibiting AChE activity with IC50 values indicating strong potential for treating Alzheimer's disease symptoms.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
(a) N-(6-chloro-1,3-benzothiazol-2-yl)-4-chlorobenzamide
- Structure : Replaces the 6-bromo substituent with a chloro group.
- This may affect solubility and metabolic stability.
- Synthesis: Similar synthetic routes are implied, such as condensation of 2-amino-6-chlorobenzothiazole with 4-chlorobenzoyl chloride (analogous to methods in and ).
- Biological Activity: Not explicitly reported, but related 6-substituted benzothiazoles show antimicrobial activity (e.g., compounds in and ) .
(b) N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide
- Structure : Features a 6-acetamido group and 4-bromo substitution ().
- The bromo substituent on the benzamide may increase steric bulk compared to the chloro analog.
- Synthesis: Likely involves acetylation of a 6-amino precursor followed by coupling with 4-bromobenzoyl chloride.
- Physical Data : Molecular weight 390.255 g/mol; ChemSpider ID 1265126 .
Metal Complex Derivatives
(a) Platinum(II) and Palladium(II) Complexes
Functional Group Modifications on the Benzamide Moiety
(a) N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide (7i)
Antimicrobial Activity of Thiazolidinone Derivatives
- Structure: 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[4-oxo-thiazolidin-3-yl]nicotinamides ().
- Activity : Compounds exhibited broad-spectrum antimicrobial effects against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
- Comparison : The 6-methylbenzothiazole derivatives highlight the importance of alkyl substituents for activity, suggesting that bromo or chloro groups in the target compound may offer similar or enhanced potency .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
The synthesis of this compound typically involves the reaction of 6-bromo-1,3-benzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that compounds containing benzothiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antimicrobial agents .
Anticancer Properties
Studies have highlighted the anticancer potential of benzothiazole derivatives. This compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, it has been suggested that such compounds can induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes associated with neurodegenerative diseases. In particular, it has been noted for its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease treatment. The inhibition potency is often measured by IC50 values, indicating effective concentrations required for 50% inhibition .
The biological activity of this compound is believed to involve its interaction with various molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes such as AChE and BuChE, leading to decreased enzyme activity and subsequent increases in acetylcholine levels in synaptic clefts.
- Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(6-bromo-1,3-benzothiazol-2-yl)acetamide | Structure | Moderate antimicrobial activity |
| N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | Structure | Anticancer properties |
| N-(6-bromo-1,3-benzothiazol-2-yl)but-2-enamide | Structure | Neuroprotective effects |
The presence of both bromine and chlorine atoms in this compound enhances its reactivity and biological activity compared to other derivatives lacking these halogens.
Case Studies
Several studies have investigated the biological activities of benzothiazole derivatives:
- Antimicrobial Study : A study demonstrated that benzothiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
- Anticancer Research : In vitro studies indicated that benzothiazole derivatives could induce apoptosis in human breast cancer cells by activating caspase pathways. This suggests potential for therapeutic applications in oncology .
- Neuroprotective Effects : Research on related compounds showed promising results in inhibiting AChE activity with IC50 values indicating strong potential for treating Alzheimer's disease symptoms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(6-bromo-1,3-benzothiazol-2-yl)-4-chlorobenzamide?
- Answer: The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common approach involves coupling 6-bromo-1,3-benzothiazol-2-amine with 4-chlorobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or dichloromethane) under Schotten-Baumann conditions . Reaction completion is monitored via TLC, and purification is achieved through recrystallization (e.g., methanol) or column chromatography. Key parameters include maintaining stoichiometric equivalence and controlling reaction temperature (room temperature to 50°C) to minimize side reactions like hydrolysis of the acyl chloride.
Q. How can spectroscopic techniques confirm the structure of this compound?
- Answer:
- 1H NMR : Distinct aromatic proton signals (δ 7.2–8.3 ppm) and the amide NH proton (δ ~10–12 ppm) confirm connectivity .
- IR Spectroscopy : A strong absorption band near 1650–1680 cm⁻¹ corresponds to the amide C=O stretch .
- Mass Spectrometry : ESI-MS or FABMS should show the molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~380–385 g/mol for C₁₄H₈BrClN₂OS) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Answer: Initial screens may include:
- Enzyme Inhibition Assays : Targeting enzymes like pyruvate:ferredoxin oxidoreductase (PFOR), where the amide group and halogen substituents may disrupt catalytic activity .
- Antimicrobial Susceptibility Testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria or fungi .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved when testing this compound?
- Answer: Contradictions may arise from assay conditions (e.g., solvent interference, pH sensitivity). Mitigation strategies:
- Solvent Controls : Use DMSO at <1% (v/v) to avoid cytotoxicity artifacts.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .
- Structural Analog Comparison : Test derivatives (e.g., replacing Br with Cl or modifying the benzamide group) to isolate structure-activity relationships .
Q. What crystallographic insights explain the compound’s molecular packing and stability?
- Answer: Single-crystal X-ray diffraction reveals:
- Intermolecular Hydrogen Bonds : N–H···N and C–H···O interactions stabilize dimeric arrangements in the crystal lattice .
- Halogen Bonding : The bromine atom may participate in non-classical interactions (e.g., Br···π) to enhance packing efficiency .
- Thermal Stability : Melting points (e.g., 279–281°C for related compounds) correlate with strong intermolecular forces .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Answer:
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
- Activating Agents : Use HOBt/DCC to enhance coupling efficiency between the amine and acyl chloride.
- Purification : Employ gradient chromatography (e.g., hexane/ethyl acetate) or fractional crystallization to isolate high-purity product (>95%) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Answer:
- Molecular Docking : Simulate binding to PFOR (PDB ID: 1PFD) using software like AutoDock Vina, focusing on hydrogen bonding between the amide group and active-site residues .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with antimicrobial activity to guide derivative design .
Methodological Notes
-
Synthesis Optimization Table
Parameter Optimal Range Impact on Yield/Purity Solvent Pyridine/DCM Maximizes acyl chloride reactivity Temperature 25–50°C Prevents decomposition Purification CH₃OH recrystallization Removes unreacted amine -
Key Spectroscopic Reference Data
Technique Key Peaks/Signals Functional Group Confirmation 1H NMR δ 10.5 ppm (NH) Amide linkage IR 1675 cm⁻¹ C=O stretch MS [M+H]⁺ = 383.9 Molecular ion confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
